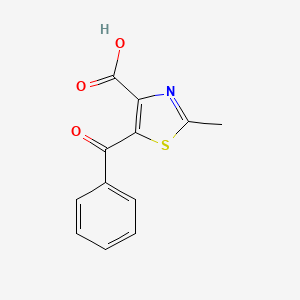
5-苯甲酰-2-甲基-4-噻唑羧酸
描述
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that belongs to the thiazolecarboxylic acid family. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学研究应用
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to inhibit the formation of certain radicals, indicating potential antioxidant activity .
Biochemical Pathways
Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes, and stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
5-benzoyl-2-methyl-4-Thiazolecarboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the formation of 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radicals, indicating its potential as an antioxidant . Additionally, it interacts with enzymes involved in metabolic pathways, such as Stearoyl-CoA desaturase-1 (SCD1), which is crucial for lipid metabolism .
Cellular Effects
The effects of 5-benzoyl-2-methyl-4-Thiazolecarboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated cytotoxic activity against certain human tumor cell lines, indicating its potential as an anticancer agent . Furthermore, it affects the synthesis of neurotransmitters, such as acetylcholine, by interacting with thiamine, a naturally occurring thiazole .
Molecular Mechanism
At the molecular level, 5-benzoyl-2-methyl-4-Thiazolecarboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits Stearoyl-CoA desaturase-1 (SCD1), affecting lipid metabolism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-benzoyl-2-methyl-4-Thiazolecarboxylic acid change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been observed to affect cellular metabolism and gene expression in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-benzoyl-2-methyl-4-Thiazolecarboxylic acid vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antioxidant and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of metabolic processes . Threshold effects have been observed, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-benzoyl-2-methyl-4-Thiazolecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors essential for lipid metabolism, such as Stearoyl-CoA desaturase-1 (SCD1) . This interaction affects metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, it plays a role in the synthesis of neurotransmitters by interacting with thiamine .
Transport and Distribution
The transport and distribution of 5-benzoyl-2-methyl-4-Thiazolecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in various cellular compartments . The compound’s solubility in water and organic solvents facilitates its distribution across different tissues.
Subcellular Localization
5-benzoyl-2-methyl-4-Thiazolecarboxylic acid exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions .
准备方法
The synthesis of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
相似化合物的比较
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:
4-Methylthiazole-5-carboxylic acid: Used in the synthesis of pharmaceuticals.
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
Sulfathiazole: An antimicrobial drug. These compounds share similar structural features but differ in their specific applications and biological activities .
属性
IUPAC Name |
5-benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c1-7-13-9(12(15)16)11(17-7)10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDDMVVRMQQXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


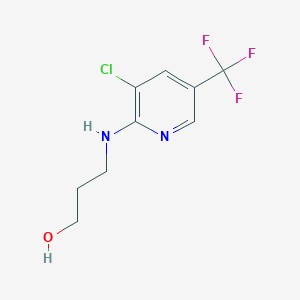
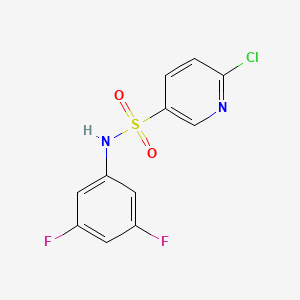
![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)
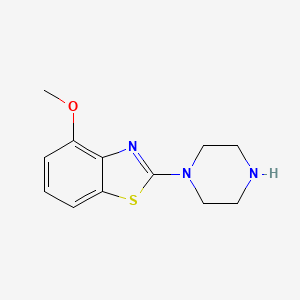
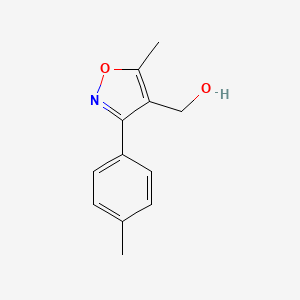
![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)
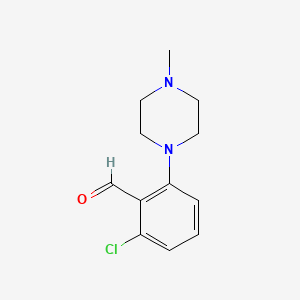
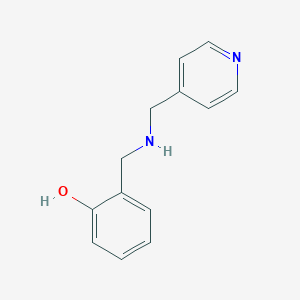
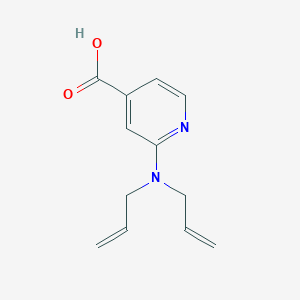
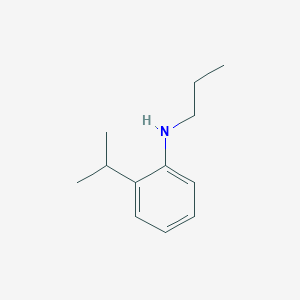

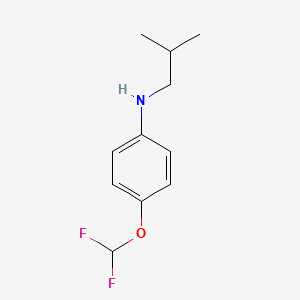
![2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1451733.png)
![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)
